4-(6-Methoxynaphthalen-2-yl)butan-2-ol, (-)-
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Overview
Description
Nabumetone alcohol, (-)-, is the alcohol form of nabumetone, a non-steroidal anti-inflammatory drug (NSAID). Nabumetone itself is a prodrug that is rapidly metabolized in the liver to its active metabolite, 6-methoxy-2-naphthyl acetic acid (6-MNA), which inhibits the cyclooxygenase enzyme and preferentially blocks COX-2 activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of nabumetone involves several synthetic routes. One common method starts with 6-methoxy-2-naphthaldehyde, which undergoes condensation with acetoacetic ester in the presence of a catalytic amount of sodium hydroxide to form an intermediate. This intermediate is then subjected to catalytic hydrogenation using Raney-Ni, Raney Cu, or Raney Co as catalysts to yield nabumetone .
Industrial Production Methods
Industrial production of nabumetone typically follows similar synthetic routes but on a larger scale. The use of catalytic hydrogenation with Raney-Ni, Raney Cu, or Raney Co ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Nabumetone alcohol undergoes several types of chemical reactions, including:
Oxidation: Conversion to its active metabolite, 6-methoxy-2-naphthyl acetic acid.
Reduction: Reduction of the ketone group to an alcohol.
Substitution: Various substitution reactions on the naphthalene ring.
Common Reagents and Conditions
Oxidation: Typically involves liver enzymes for in vivo conversion.
Reduction: Catalytic hydrogenation using Raney-Ni, Raney Cu, or Raney Co.
Substitution: Various reagents depending on the desired substitution.
Major Products Formed
The major product formed from the oxidation of nabumetone alcohol is 6-methoxy-2-naphthyl acetic acid, which is the active metabolite responsible for its therapeutic effects .
Scientific Research Applications
Nabumetone alcohol has several scientific research applications:
Chemistry: Used as a model compound for studying the metabolism of prodrugs.
Biology: Investigated for its effects on cyclooxygenase enzymes and inflammation pathways.
Medicine: Used in the treatment of osteoarthritis and rheumatoid arthritis due to its anti-inflammatory properties.
Industry: Formulated into various pharmaceutical products for pain and inflammation management
Mechanism of Action
Nabumetone alcohol is metabolized in the liver to 6-methoxy-2-naphthyl acetic acid, which inhibits both COX-1 and COX-2 enzymes. This inhibition reduces the conversion of arachidonic acid to prostaglandins and thromboxane, thereby decreasing inflammation and pain . The active metabolite exhibits some COX-2 selectivity, which contributes to its anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
Naproxen: Another NSAID with a similar structure and mechanism of action.
Ibuprofen: A widely used NSAID with similar anti-inflammatory properties.
Diclofenac: An NSAID that also inhibits COX enzymes but with different selectivity.
Uniqueness
Nabumetone alcohol is unique due to its non-acidic nature and its metabolism to a COX-2 selective inhibitor. This reduces gastrointestinal side effects compared to other NSAIDs .
Properties
CAS No. |
184849-20-5 |
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Molecular Formula |
C15H18O2 |
Molecular Weight |
230.30 g/mol |
IUPAC Name |
(2R)-4-(6-methoxynaphthalen-2-yl)butan-2-ol |
InChI |
InChI=1S/C15H18O2/c1-11(16)3-4-12-5-6-14-10-15(17-2)8-7-13(14)9-12/h5-11,16H,3-4H2,1-2H3/t11-/m1/s1 |
InChI Key |
JNVOSYBERVWSGY-LLVKDONJSA-N |
Isomeric SMILES |
C[C@H](CCC1=CC2=C(C=C1)C=C(C=C2)OC)O |
Canonical SMILES |
CC(CCC1=CC2=C(C=C1)C=C(C=C2)OC)O |
Origin of Product |
United States |
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